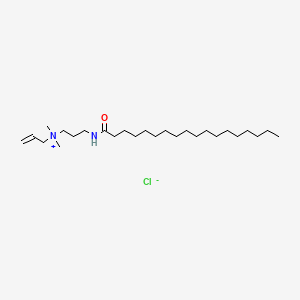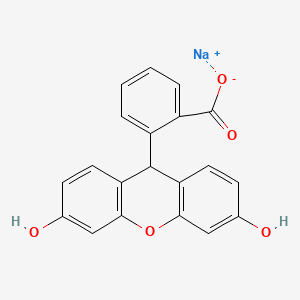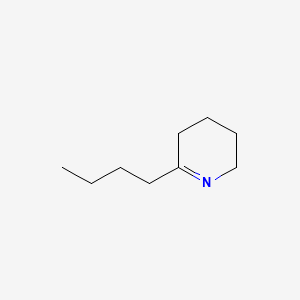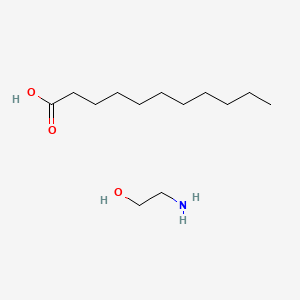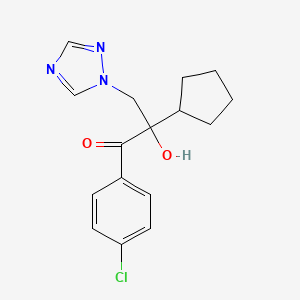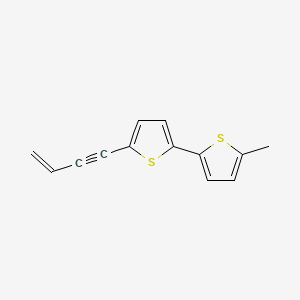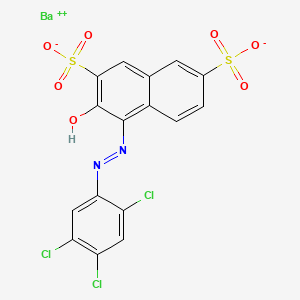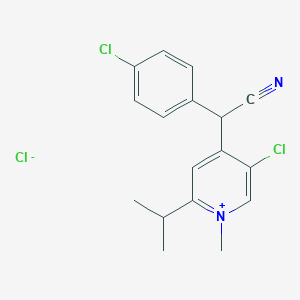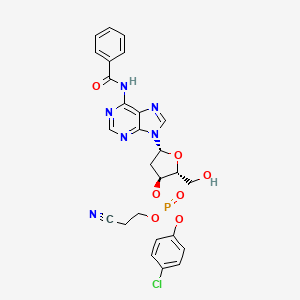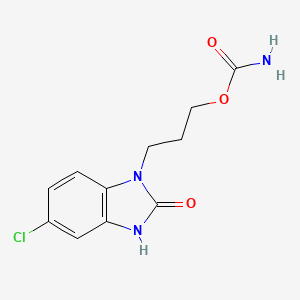
1-(3-((Aminocarbonyl)oxy)propyl)-5-chloro-1,3-dihydro-2H-benzimidazole-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Aminocarbonyl Group: This step involves the reaction of the chlorinated benzimidazole with an appropriate aminocarbonyl compound, such as carbamoyl chloride, under basic conditions.
Attachment of the Propyl Group: The final step is the alkylation of the aminocarbonylated benzimidazole with a propyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or signal transduction, leading to its biological effects.
Comparación Con Compuestos Similares
- 1-[3-(AMINOCARBONYL)PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE
- 1-[3-(CARBAMOYL)PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE
Comparison:
- Uniqueness: 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE is unique due to the presence of the aminocarbonyl group, which may enhance its biological activity and specificity.
- Properties: Similar compounds may have different substituents, leading to variations in their chemical and biological properties.
This detailed article provides a comprehensive overview of 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
83898-40-2 |
|---|---|
Fórmula molecular |
C11H12ClN3O3 |
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl carbamate |
InChI |
InChI=1S/C11H12ClN3O3/c12-7-2-3-9-8(6-7)14-11(17)15(9)4-1-5-18-10(13)16/h2-3,6H,1,4-5H2,(H2,13,16)(H,14,17) |
Clave InChI |
YTVJAXFMGJKLOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=O)N2CCCOC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



